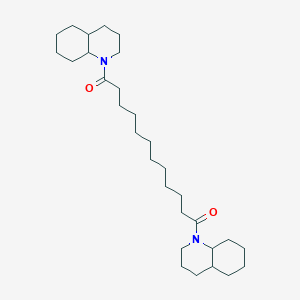![molecular formula C20H35NO4S B12535912 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione CAS No. 666719-85-3](/img/structure/B12535912.png)
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry. The compound is characterized by the presence of a sulfanylhexadecanoyl group, which imparts unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione typically involves the alkoxysulfenylation of alkenesThe reaction conditions often include the use of readily accessible starting materials and mild reaction conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and drug candidate.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Vergleich Mit ähnlichen Verbindungen
1-[(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidine-2,5-dione: A silicon-based reagent used in acylation reactions.
N-Hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.
Uniqueness: 1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione is unique due to its sulfanylhexadecanoyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine-2,5-dione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
666719-85-3 |
|---|---|
Molekularformel |
C20H35NO4S |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C20H35NO4S/c22-18-15-16-19(23)21(18)25-20(24)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26/h26H,1-17H2 |
InChI-Schlüssel |
YPIYMKFORSMEBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
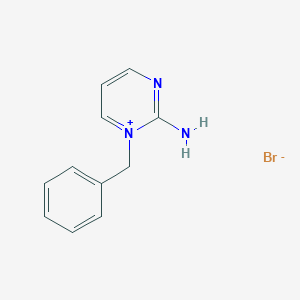
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
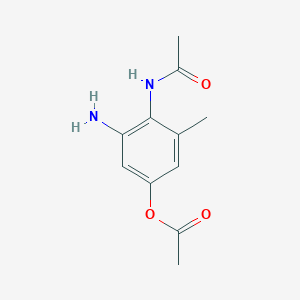
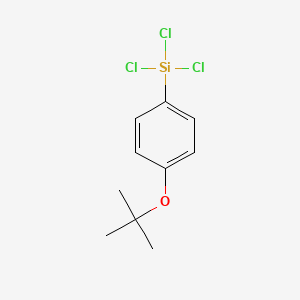
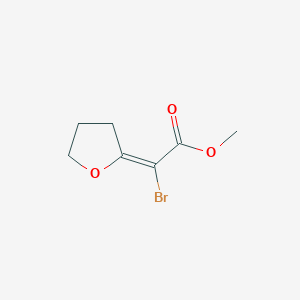
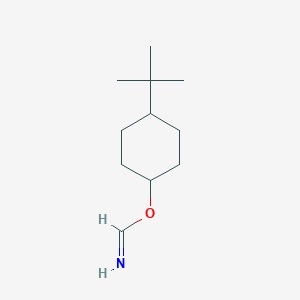
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
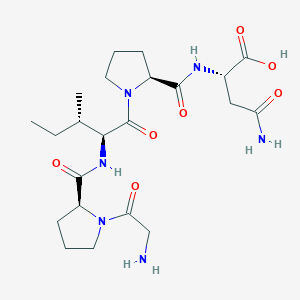
methylidene}amino]benzoic acid](/img/structure/B12535877.png)

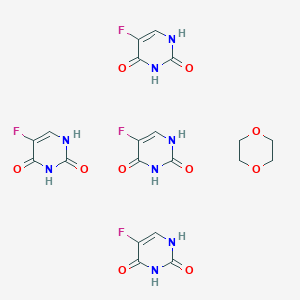
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
